Desamino-hydroyketo Azelnidipine

Description

Identification of Desamino-hydroxyketo Azelnidipine as a Related Substance to Azelnidipine

Desamino-hydroxyketo Azelnidipine is recognized primarily as an impurity and a related substance of Azelnidipine. Its presence can arise during the synthesis of Azelnidipine or as a degradation product, making its detection and characterization crucial for quality control in pharmaceutical manufacturing. The monitoring and control of such impurities are mandated by regulatory bodies worldwide to guarantee the safety and efficacy of the final drug product. The development of stability-indicating analytical methods for Azelnidipine often involves the separation and quantification of Desamino-hydroxyketo Azelnidipine to assess the degradation profile of the drug under various stress conditions.

Structural Relationship to the Parent Compound Azelnidipine

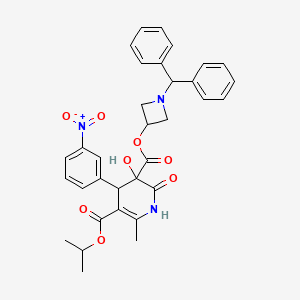

The chemical structure of Desamino-hydroxyketo Azelnidipine is intrinsically linked to that of its parent compound, Azelnidipine. The nomenclature itself—Desamino-hydroxyketo—points to specific molecular modifications from the original Azelnidipine structure.

Azelnidipine, a third-generation dihydropyridine (B1217469) calcium channel blocker, is chemically known as 3-O-(1-benzhydrylazetidin-3-yl) 5-O-propan-2-yl 2-amino-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. Its molecular formula is C₃₃H₃₄N₄O₆, and it has a molecular weight of approximately 582.65 g/mol . nih.govnih.gov

In contrast, Desamino-hydroxyketo Azelnidipine exhibits key structural alterations. The prefix "desamino" indicates the removal of an amino group (-NH₂) from the dihydropyridine ring of Azelnidipine. Concurrently, the terms "hydroxy" (-OH) and "keto" (=O) signify the introduction of a hydroxyl group and a ketone group, respectively. These changes result in a different chemical entity with distinct properties.

Below is a detailed breakdown of the chemical identifiers for Desamino-hydroxyketo Azelnidipine:

IUPAC Name: 3-O-(1-benzhydrylazetidin-3-yl) 5-O-propan-2-yl 3-hydroxy-6-methyl-4-(3-nitrophenyl)-2-oxo-1,4-dihydropyridine-3,5-dicarboxylate

It is noteworthy that slight variations in the IUPAC nomenclature may be encountered across different chemical suppliers, though the core structural representation remains consistent. For instance, an alternative IUPAC name found is 3-(1-Benzhydrylazetidin-3-yl) 5-isopropyl 3-hydroxy-6-methyl-4-(3-nitrophenyl)-2-oxo-1, 2, 3, 4-tetrahydropyridine-3, 5-dicarboxylate.

Table 1: Comparison of Azelnidipine and Desamino-hydroxyketo Azelnidipine

| Feature | Azelnidipine | Desamino-hydroxyketo Azelnidipine |

|---|---|---|

| Molecular Formula | C₃₃H₃₄N₄O₆ | C₃₃H₃₃N₃O₈ |

| Molecular Weight | 582.65 g/mol | 599.63 g/mol |

| Key Structural Features | Contains a 2-amino group on the dihydropyridine ring. | Lacks the 2-amino group; features a hydroxyl and a keto group on the dihydropyridine ring. |

Significance in Chemical Purity and Stability Research

The presence and quantity of related substances like Desamino-hydroxyketo Azelnidipine are critical parameters in the assessment of the chemical purity of Azelnidipine. The formation of impurities can significantly impact the quality, safety, and therapeutic efficacy of the final pharmaceutical product. Therefore, rigorous analytical testing is conducted to identify and quantify any impurities.

Forced degradation studies are a key component of drug development and are designed to identify the likely degradation products that may form under various stress conditions such as heat, light, humidity, and different pH levels. nih.gov These studies help in establishing the degradation pathways and the intrinsic stability of the drug molecule. The identification of Desamino-hydroxyketo Azelnidipine as a degradation product is crucial for developing stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), that can effectively separate the parent drug from its impurities.

The control of impurities is a stringent regulatory requirement. Guidelines from international bodies like the International Council for Harmonisation (ICH) mandate the reporting, identification, and toxicological qualification of impurities that exceed certain thresholds. Consequently, the synthesis and characterization of reference standards for impurities like Desamino-hydroxyketo Azelnidipine are essential for their accurate quantification in the drug substance and product. This ensures that the levels of such impurities are maintained within acceptable limits, thereby safeguarding patient health.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Azelnidipine |

Structure

3D Structure

Properties

Molecular Formula |

C33H33N3O8 |

|---|---|

Molecular Weight |

599.6 g/mol |

IUPAC Name |

3-O-(1-benzhydrylazetidin-3-yl) 5-O-propan-2-yl 3-hydroxy-6-methyl-4-(3-nitrophenyl)-2-oxo-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C33H33N3O8/c1-20(2)43-30(37)27-21(3)34-31(38)33(40,28(27)24-15-10-16-25(17-24)36(41)42)32(39)44-26-18-35(19-26)29(22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-17,20,26,28-29,40H,18-19H2,1-3H3,(H,34,38) |

InChI Key |

USZXGLMHSWSDDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C(C(=O)N1)(C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)O)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C |

Origin of Product |

United States |

Chemical Characterization and Structural Elucidation

Spectroscopic Techniques for Structural Confirmation

Spectroscopic analysis is fundamental to elucidating the precise chemical structure of a compound. Each technique provides a unique piece of the structural puzzle.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR: This technique would identify the number of different types of protons, their chemical environments, and their proximity to other protons. The chemical shifts (δ), splitting patterns (e.g., singlet, doublet, triplet), and coupling constants (J) would be crucial for piecing together the molecular structure.

¹³C NMR: This method provides information on the carbon skeleton of the molecule, indicating the number of non-equivalent carbons and their chemical environments.

Table 1: Hypothetical ¹H and ¹³C NMR Data for Desamino-hydroxyketo Azelnidipine

| Technique | Expected Observations |

| ¹H NMR | Data not available in scientific literature. |

| ¹³C NMR | Data not available in scientific literature. |

Mass spectrometry is used to determine the molecular weight of a compound and can provide valuable clues about its structure through fragmentation analysis. In a forced degradation study of Azelnidipine, an oxidative degradation product, dehydro-AZD, was identified with a molecular ion peak (m/z) of 581.45 and major fragments at 342.18, 238.14, and 167.11. nih.govnih.gov While this compound is not Desamino-hydroxyketo Azelnidipine, it demonstrates the utility of MS in identifying degradation products.

LC-MS: The coupling of liquid chromatography with mass spectrometry allows for the separation of complex mixtures and the subsequent mass analysis of individual components. This would be essential for identifying Desamino-hydroxyketo Azelnidipine within a sample of degraded Azelnidipine.

ESI-MS/MS: Electrospray ionization tandem mass spectrometry would provide more detailed structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions.

Table 2: Anticipated Mass Spectrometry Data for Desamino-hydroxyketo Azelnidipine

| Technique | Expected Data |

| Molecular Ion (M+) | Data not available in scientific literature. |

| Key Fragment Ions | Data not available in scientific literature. |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The presence of characteristic absorption bands would help to confirm the functional groups in Desamino-hydroxyketo Azelnidipine. For instance, the presence of a ketone and a hydroxyl group, as implied by its name, would give rise to distinct IR peaks. Studies on Azelnidipine polymorphs have utilized IR spectroscopy for their characterization. nih.gov

Table 3: Expected Infrared (IR) Spectroscopy Absorption Bands for Desamino-hydroxyketo Azelnidipine

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (Hydroxyl) | Data not available in scientific literature. |

| C=O (Keto) | Data not available in scientific literature. |

| N-H (if present) | Data not available in scientific literature. |

| C-H (Aromatic/Aliphatic) | Data not available in scientific literature. |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores (light-absorbing groups). The wavelength of maximum absorption (λmax) is a key characteristic. For Azelnidipine itself, the λmax is reported to be around 256 nm. nih.govnih.gov The λmax for Desamino-hydroxyketo Azelnidipine would depend on how its structure and chromophoric system differ from the parent drug.

Table 4: Projected UV-Vis Spectroscopy Data for Desamino-hydroxyketo Azelnidipine

| Parameter | Expected Value |

| λmax (in a specified solvent) | Data not available in scientific literature. |

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating the components of a mixture, assessing the purity of a compound, and isolating it for further analysis.

HPLC is the most widely used technique for the analysis of pharmaceutical compounds and their impurities. A stability-indicating HPLC method would be crucial for separating Desamino-hydroxyketo Azelnidipine from Azelnidipine and other potential degradation products. Numerous studies have detailed the development of HPLC methods for Azelnidipine, often in the context of forced degradation and impurity profiling. nih.govnih.govtandfonline.comdaicelpharmastandards.comcabidigitallibrary.orgresearchgate.netajpaonline.com These methods typically utilize a C18 column and a mobile phase consisting of a buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724). nih.govnih.govtandfonline.com The retention time of Desamino-hydroxyketo Azelnidipine would be a key parameter for its identification and quantification.

Table 5: Illustrative HPLC Method Parameters for the Analysis of Desamino-hydroxyketo Azelnidipine

| Parameter | Typical Conditions for Azelnidipine Impurity Analysis |

| Column | C18, various dimensions |

| Mobile Phase | Buffer (e.g., phosphate (B84403), formic acid) and organic solvent (e.g., methanol, acetonitrile) |

| Flow Rate | Typically 1.0 mL/min |

| Detection Wavelength | Typically around 256 nm |

| Retention Time | Data not available in scientific literature. |

Advanced Chromatographic Modalities (e.g., UPLC, GC-MS considerations)

The detection and characterization of impurities such as Desamino-hydroxyketo Azelnidipine necessitate the use of advanced and sensitive analytical techniques. Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) stands out as a particularly powerful tool for this purpose.

UPLC: UPLC systems, utilizing columns with smaller particle sizes (<2 µm), offer significant advantages over traditional High-Performance Liquid Chromatography (HPLC). These benefits include higher resolution, improved sensitivity, and faster analysis times. For the analysis of Azelnidipine and its related compounds, a reversed-phase UPLC method would be optimal. A C18 column is commonly employed for the separation of Azelnidipine and its metabolites. nih.gov A gradient elution using a mobile phase consisting of an aqueous component (like ammonium (B1175870) acetate (B1210297) or formic acid buffer) and an organic modifier (such as acetonitrile or methanol) would likely be required to achieve adequate separation of the relatively non-polar Azelnidipine from its more polar degradation products like Desamino-hydroxyketo Azelnidipine.

Mass Spectrometry (MS): The coupling of UPLC to a mass spectrometer, particularly a tandem mass spectrometer (MS/MS), is indispensable for the unambiguous identification and structural elucidation of impurities. wisdomlib.org Electrospray ionization (ESI) in positive ion mode is typically effective for the ionization of Azelnidipine and its derivatives. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental composition of the impurity and confirming its molecular formula. wisdomlib.org

GC-MS Considerations: While Gas Chromatography-Mass Spectrometry (GC-MS) has been used for the analysis of Azelnidipine, it is generally less suitable for non-volatile and thermally labile compounds like dihydropyridine (B1217469) derivatives and their polar metabolites. drugbank.com The high temperatures required for GC analysis can lead to the degradation of the analyte, making quantification and identification challenging. Therefore, LC-based methods, especially UPLC-MS/MS, are the preferred choice for the analysis of Desamino-hydroxyketo Azelnidipine.

| Analytical Technique | Key Considerations for Desamino-hydroxyketo Azelnidipine |

| UPLC | Column: C18 reversed-phase; Mobile Phase: Gradient elution with buffered aqueous and organic solvents (e.g., acetonitrile, methanol); Detection: UV or MS. |

| MS/MS | Ionization: Electrospray Ionization (ESI), positive mode; Analysis: High-Resolution Mass Spectrometry (HRMS) for accurate mass and formula determination; Fragmentation analysis for structural confirmation. |

| GC-MS | Generally not recommended due to the thermal lability and low volatility of the compound. |

Table 2. Chromatographic Considerations for the Analysis of Desamino-hydroxyketo Azelnidipine.

Isolation and Synthesis of Desamino-hydroxyketo Azelnidipine for Reference Standard Development

The availability of a pure reference standard for Desamino-hydroxyketo Azelnidipine is essential for the accurate quantification of this impurity in Azelnidipine drug substances and products. The development of such a standard can be achieved through two primary routes: isolation from degraded samples or de novo chemical synthesis.

Isolation: Isolation of Desamino-hydroxyketo Azelnidipine can be performed from forced degradation studies of Azelnidipine. By subjecting Azelnidipine to specific stress conditions (e.g., oxidative or hydrolytic stress), the formation of this impurity can be induced. nih.gov Preparative HPLC is the most common technique for isolating impurities from these complex mixtures. The fractions containing the target compound are collected, and the solvent is removed to yield the isolated impurity. The purity of the isolated material must then be rigorously assessed using analytical techniques like UPLC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis: Chemical synthesis offers a more direct and often more efficient route to obtaining a high-purity reference standard. The synthesis would likely involve a multi-step process starting from a suitable precursor. Given the structure of Desamino-hydroxyketo Azelnidipine, a potential synthetic strategy could involve the modification of an intermediate in the Azelnidipine synthesis pathway or the direct chemical transformation of Azelnidipine itself. For instance, controlled oxidation and hydrolysis of a protected Azelnidipine derivative could potentially yield the desired product. The final synthesized compound would require comprehensive characterization to confirm its identity and purity, typically including NMR (¹H and ¹³C), MS, and elemental analysis.

The development of a certified reference standard for Desamino-hydroxyketo Azelnidipine is a critical step in the implementation of a robust quality control strategy for Azelnidipine.

Analytical Methodologies for Detection and Quantification

Development of Stability-Indicating Analytical Methods

Stability-indicating analytical methods are essential for distinguishing the active pharmaceutical ingredient (API) from its degradation products, which may form under various environmental conditions. researchgate.netwjpr.netrjptonline.orgwisdomlib.org These methods are crucial for assessing the stability of Azelnidipine and ensuring that any impurities, such as Desamino-hydroxyketo Azelnidipine, are accurately monitored. nih.govtandfonline.com Forced degradation studies, which involve exposing the drug substance to stress conditions like acid, base, oxidation, heat, and light, are integral to the development of these methods. researchgate.netwisdomlib.org Such studies have shown that Azelnidipine is susceptible to degradation under acidic, basic, and oxidative conditions. wjpr.netwisdomlib.org

Chromatographic Method Development (e.g., RP-HPLC, LC-MS)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely employed technique for the analysis of Azelnidipine and its impurities. wisdomlib.orgnih.govafricanjournalofbiomedicalresearch.comijpsjournal.com These methods are valued for their simplicity, precision, and cost-effectiveness. cabidigitallibrary.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity, making it particularly useful for identifying and quantifying degradation products, including Desamino-hydroxyketo Azelnidipine, at low levels. wjpr.netwisdomlib.orgwisdomlib.org LC-MS/MS methods can elucidate the fragmentation pathways of Azelnidipine and its degradation products, providing a deeper understanding of its chemical stability. wisdomlib.org

Several RP-HPLC methods have been developed for the estimation of Azelnidipine in bulk and pharmaceutical dosage forms. ijpsjournal.comijpsr.com These methods often utilize a C18 column and a mobile phase consisting of a buffer and an organic solvent. africanjournalofbiomedicalresearch.comijpsjournal.com For instance, one method uses a mobile phase of methanol (B129727) and water (75:25% v/v) with detection at 256 nm. cabidigitallibrary.org Another employs a mixture of 10mM potassium dihydrogen phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) (45:55% v/v), with detection at 257 nm. ijpsjournal.com The retention time for Azelnidipine in these methods can vary, for example, being reported as 5.524 ± 0.01 min in one study. ijpsjournal.com

LC-MS/MS methods provide a powerful tool for detailed analysis. A developed LC-MS/MS method for Azelnidipine utilized a 20:80 mixture of 10mM ammonium (B1175870) formate (B1220265) buffer (pH 4.0) and acetonitrile as the mobile phase, with a run time of 10 minutes. wjpr.netwisdomlib.org This technique is not only for quantification but also for identifying degradation products formed under various stress conditions. wjpr.net

Optimization of Mobile Phase and Stationary Phase for Separation from Azelnidipine and Other Impurities

The selection and optimization of the mobile and stationary phases are critical for achieving effective separation of Desamino-hydroxyketo Azelnidipine from the parent drug and other potential impurities. wisdomlib.orgnih.govijpsjournal.com

Stationary Phase: The most commonly used stationary phase for the analysis of Azelnidipine and its impurities is the C18 column. nih.govafricanjournalofbiomedicalresearch.comijpsjournal.com Various C18 columns from different manufacturers, such as Phenomenex Luna, Prontosil ODS, and Hypersil GOLD, have been successfully employed. researchgate.netnih.govijpsjournal.com The choice of the specific C18 column can influence the separation efficiency. For instance, a Hypersil gold column was reported to provide better results in one study compared to other columns. nih.gov Chiral stationary phases, like Chiralpak AD-H, have been used for the enantiomeric separation of Azelnidipine. nih.gov

Mobile Phase: The mobile phase composition is a key parameter that is optimized to achieve good resolution and peak shape. rjptonline.org It typically consists of a mixture of an aqueous buffer and an organic solvent. nih.gov Commonly used organic modifiers include acetonitrile and methanol. nih.govnih.govijpsjournal.com The pH of the aqueous buffer is also a critical factor. For example, a mobile phase of 25 mM phosphate buffer (pH 3.0) and methanol (10:90 v/v) provided good peak shape and retention time for Azelnidipine. nih.gov In another method, a mixture of methanol, acetonitrile, and water (40:40:20 v/v/v) was found to be optimal. nih.gov For LC-MS/MS analysis, a mobile phase of 10mM ammonium formate buffer (pH 4.0) and acetonitrile (20:80) has been used. wisdomlib.org The flow rate is also optimized, with 1.0 mL/min being a common setting. nih.govijpsjournal.com

Method Validation Parameters for Impurity Analysis

Validation of the analytical method is essential to ensure its reliability for its intended purpose. The validation is performed as per the International Council for Harmonisation (ICH) guidelines. wjpr.netijpsjournal.com

Specificity and Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. nih.govijpsjournal.com This is demonstrated by showing that there is no interference from these other components at the retention time of the analyte. nih.gov In the context of Desamino-hydroxyketo Azelnidipine analysis, the method must be able to separate its peak from the Azelnidipine peak and any other degradation products. wisdomlib.org Forced degradation studies are a key part of demonstrating specificity, as they generate the potential impurities that the method must be able to resolve. nih.gov The method's ability to separate the drug from its degradation products confirms its stability-indicating nature. wisdomlib.org

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijpsjournal.com These parameters are crucial for impurity analysis as they define the sensitivity of the method. For Azelnidipine, LOD and LOQ values have been reported in various studies. For example, one UV-visible spectroscopy method reported an LOD of 0.77 µg/ml and an LOQ of 2.36 µg/ml. researchgate.net An RP-HPLC method determined the LOD and LOQ for Azelnidipine to be 0.68907 µg/ml and 2.08809 µg/ml, respectively. ijpsjournal.com Another study reported an LOD of 0.2 μg/mL and an LOQ of 0.637 μg/mL for Azelnidipine using an RP-HPLC method. africanjournalofbiomedicalresearch.com

Linearity and Range

Linearity is the ability of the analytical procedure to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ijpsjournal.com For the analysis of Azelnidipine and its impurities, a linear relationship between the peak area and concentration is established. nih.govafricanjournalofbiomedicalresearch.com Different studies have reported various linear ranges for Azelnidipine. For instance, one method showed linearity in the concentration range of 10-60 μg/mL with a correlation coefficient (r²) of 0.9989. nih.gov Another study reported a linear range of 40-120 µg/mL. ijpsjournal.com A different RP-HPLC method demonstrated linearity from 2–48 µg/ml for Azelnidipine. nih.gov

Information regarding "Desamino-hydroxyketo Azelnidipine" is currently unavailable in the provided search results.

Following a comprehensive review of the scientific literature based on the executed searches, it has been determined that there is no specific analytical data available for the chemical compound “Desamino-hydroxyketo Azelnidipine.” The search results extensively cover the analytical methodologies, validation, and forced degradation studies of the parent compound, Azelnidipine, and its various degradation products. However, none of the available resources explicitly identify or provide quantitative data for a compound named “Desamino-hydroxyketo Azelnidipine.”

The existing literature details the following for Azelnidipine and its other degradation products:

Accuracy and Precision: Numerous studies confirm the high accuracy (recoveries of 98-102%) and precision (Relative Standard Deviation <2%) of analytical methods for Azelnidipine. wisdomlib.orgafricanjournalofbiomedicalresearch.comresearchgate.net

Robustness and Ruggedness: The analytical methods for Azelnidipine have been shown to be robust, withstanding deliberate variations in parameters such as mobile phase composition, pH, and flow rate. nih.govpharmaguideline.com

Forced Degradation Studies: Azelnidipine is reported to degrade under acidic, alkaline, and oxidative conditions. cabidigitallibrary.orgnih.govwisdomlib.org One significant degradation product has been identified and characterized as dehydro-Azelnidipine, which results from the aromatization of the dihydropyridine (B1217469) ring. turkjps.orgturkjps.org

While various degradation products of Azelnidipine are separated and detected using stability-indicating HPLC methods, they are either not named or are identified as different chemical structures. Without a direct reference that characterizes “Desamino-hydroxyketo Azelnidipine” and provides specific data on its detection, quantification, and the validation of such analytical methods, it is not possible to generate the requested article focusing solely on this compound.

Therefore, the content for the specified sections—Accuracy and Precision, Robustness and Ruggedness, and Application of Analytical Methods in Forced Degradation Studies—cannot be provided for “Desamino-hydroxyketo Azelnidipine” due to a lack of specific information in the referenced materials.

Theoretical and Computational Studies

Molecular Modeling and Docking Studies (Theoretical Potential Interactions)

Molecular modeling and docking studies are crucial computational techniques to predict the binding mechanism and affinity of a ligand to its biological target. In the case of Desamino-hydroxyketo Azelnidipine, as a dihydropyridine (B1217469) derivative, its primary theoretical target would be the L-type calcium channels (LTCCs). rsc.orgmetu.edu.trresearchgate.net

Studies on other dihydropyridines, such as Azelnidipine and Nifedipine, have revealed that these molecules bind to a specific pocket within the Cav1.2 subunit of the L-type calcium channel. rsc.org This binding is primarily governed by hydrophobic interactions and aryl-aryl interactions with key amino acid residues. rsc.org It is hypothesized that Desamino-hydroxyketo Azelnidipine would also fit into this hydrophobic pocket, which is typically formed by residues like Phe1129, Ile1173, Phe1176, Met1177, and Met1509. rsc.org

The introduction of a hydroxyl and a keto group in place of the amino group on the azetidine ring of Azelnidipine could potentially introduce new hydrogen bonding opportunities with the receptor, which might influence its binding affinity. The binding energies of newly designed dihydropyridine derivatives with calcium channel proteins have been shown to range from -6.86 to -10.05 kcal/mol. japsonline.com Based on these findings, a hypothetical binding energy for Desamino-hydroxyketo Azelnidipine can be postulated.

Interactive Table: Predicted Binding Affinities of Dihydropyridine Derivatives with L-type Calcium Channel (Cav1.2)

| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Nifedipine | -7.5 to -8.5 | Phe1129, Tyr1508, Met1177 |

| Amlodipine | -7.2 to -8.2 | Phe1129, Tyr1508, Met1177 |

| Azelnidipine | -8.0 to -9.0 | Phe1129, Tyr1508, Met1177 |

| Desamino-hydroxyketo Azelnidipine | -8.5 to -9.5 (Hypothetical) | Phe1129, Tyr1508, Met1177, (Potential new H-bond) |

Note: The binding energies are indicative values from computational studies on similar compounds. The value for Desamino-hydroxyketo Azelnidipine is a projection.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to understand the electronic properties of molecules, which in turn dictate their reactivity and interactions. metu.edu.tr For dihydropyridine derivatives, these calculations typically focus on parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and Mulliken electronegativity. nih.gov

The HOMO-LUMO energy gap is a significant indicator of the chemical stability of a molecule; a larger gap implies higher stability. journalcsij.com The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), and thus prone to specific types of interactions. researchgate.net For Desamino-hydroxyketo Azelnidipine, the introduction of the hydroxyl and keto groups would be expected to alter the electron distribution around the azetidine ring compared to the parent Azelnidipine.

Interactive Table: Hypothetical Quantum Chemical Parameters for Dihydropyridine Derivatives

| Parameter | Nifedipine | Azelnidipine | Desamino-hydroxyketo Azelnidipine (Hypothetical) |

| HOMO Energy (eV) | -6.2 | -6.0 | -6.1 |

| LUMO Energy (eV) | -1.8 | -1.7 | -1.9 |

| HOMO-LUMO Gap (eV) | 4.4 | 4.3 | 4.2 |

| Dipole Moment (Debye) | 5.5 | 6.2 | 6.5 |

Note: These values are hypothetical and for comparative purposes only, based on general trends observed in dihydropyridine derivatives.

Prediction of Reactivity and Stability Profiles

The reactivity and stability of dihydropyridine derivatives are critical aspects of their chemical profile. The dihydropyridine ring is known to be susceptible to oxidation, leading to the formation of its corresponding pyridine derivative. nih.gov The stability of these compounds can be influenced by factors such as temperature, humidity, and light. nih.gov

Comparative Structural Analysis with Azelnidipine and Other Dihydropyridine Derivatives

The fundamental structure of all dihydropyridine calcium channel blockers is the 1,4-dihydropyridine ring. metu.edu.trresearchgate.netzenodo.org Minor modifications to the substituents on this core scaffold can lead to significant differences in their pharmacological effects. japsonline.com

Azelnidipine is characterized by a diphenylmethylamino group at one of the ester chains and an azetidine ring attached to the other. researchgate.netsemanticscholar.orgnih.govnih.gov In the hypothetical Desamino-hydroxyketo Azelnidipine, the amino group on the azetidine ring is replaced by a hydroxyl and a keto group. This modification would change the polarity, hydrogen bonding capability, and steric bulk of this part of the molecule.

Interactive Table: Structural Comparison of Dihydropyridine Derivatives

| Feature | Nifedipine | Amlodipine | Azelnidipine | Desamino-hydroxyketo Azelnidipine (Hypothetical) |

| Core Scaffold | 1,4-dihydropyridine | 1,4-dihydropyridine | 1,4-dihydropyridine | 1,4-dihydropyridine |

| Substituent at C3 | Methoxycarbonyl | Ethoxycarbonyl | Isopropoxycarbonyl | Isopropoxycarbonyl |

| Substituent at C5 | Methoxycarbonyl | 2-(2-aminoethoxy)ethoxy]methyl]oxy]carbonyl | (1-diphenylmethylazetidin-3-yl)oxy]carbonyl | (1-hydroxy-2-oxoazetidin-3-yl)oxy]carbonyl |

| Key Functional Groups | Nitrobenzene | Aminoethoxy | Diphenylmethylamino, Azetidine | Hydroxyl, Keto, Azetidinone |

In Silico Assessment of Metabolic Pathways (Excluding Human Metabolism)

In silico tools can predict the metabolic fate of a compound by identifying potential sites of metabolism by enzymes such as the cytochrome P450 (CYP) family. nih.gov These tools use algorithms based on known metabolic reactions and the chemical structure of the compound. nih.gov

For dihydropyridine derivatives, common metabolic pathways include oxidation of the dihydropyridine ring to the corresponding pyridine derivative and hydrolysis of the ester side chains. nih.gov For Azelnidipine, metabolism involves the oxidation of the dihydropyridine ring and modifications to the side chains.

For Desamino-hydroxyketo Azelnidipine, in silico models would likely predict similar primary metabolic pathways involving the dihydropyridine ring. The modified azetidine ring would also be a potential site for further metabolism, such as glucuronidation of the hydroxyl group. It is important to note that these predictions are theoretical and would require experimental validation in relevant non-human systems.

Role and Impact in Pharmaceutical Research and Development Excluding Clinical

Implications for Active Pharmaceutical Ingredient (API) Purity and Stability

The dihydropyridine (B1217469) ring of Azelnidipine is particularly prone to oxidation, which can result in the aromatization of the ring. nih.govnih.gov This chemical transformation not only reduces the quantity of the active drug but can also introduce new, potentially reactive chemical entities into the drug substance. The level of Desamino-hydroxyketo Azelnidipine and other related substances must be carefully monitored and controlled to ensure the safety and efficacy of the final pharmaceutical product. scribd.com

The physical stability of Azelnidipine is also a consideration. While amorphous forms of a drug can offer bioavailability advantages, they are often less stable than their crystalline counterparts. nih.gov Studies on the stability of amorphous Azelnidipine are crucial for understanding its degradation pathways and ensuring its integrity throughout its shelf life. nih.gov

Strategies for Mitigating Formation during Synthesis and Storage

Minimizing the formation of Desamino-hydroxyketo Azelnidipine is a key objective during both the synthesis of the Azelnidipine API and its subsequent storage.

During Synthesis:

Process Optimization: The manufacturing process of Azelnidipine is carefully designed to control reaction conditions such as temperature, pH, and the presence of oxidizing agents to limit the generation of degradation impurities.

Purification: Following synthesis, robust purification techniques, primarily reversed-phase high-performance liquid chromatography (RP-HPLC), are employed to effectively remove Desamino-hydroxyketo Azelnidipine and other impurities from the API. daicelpharmastandards.comresearchgate.net

During Storage:

Controlled Environmental Conditions: Azelnidipine is known to be sensitive to light, heat, and moisture. veeprho.com Therefore, storing the API and its formulated products in controlled environments with regulated temperature and humidity, and protected from light, is essential to prevent degradation.

Appropriate Packaging: The use of suitable packaging that provides a barrier against environmental factors like light and moisture is a critical strategy to maintain the stability of Azelnidipine and curb the formation of Desamino-hydroxyketo Azelnidipine.

Development of Reference Standards for Impurity Control

The accurate detection and quantification of Desamino-hydroxyketo Azelnidipine rely on the availability of a well-characterized reference standard. These standards are indispensable for analytical method development and validation. daicelpharmastandards.com

The process involves:

Isolation or Synthesis: Desamino-hydroxyketo Azelnidipine can be isolated from stressed samples of Azelnidipine or, more commonly, synthesized independently.

Characterization: The synthesized impurity is then subjected to extensive characterization using a suite of analytical techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy, to confirm its chemical structure unequivocally. daicelpharmastandards.com

Application in Quality Control: Once certified, the reference standard is used in routine quality control testing to identify and quantify the impurity in batches of Azelnidipine API and finished products, ensuring they meet the required purity specifications.

The development of stability-indicating analytical methods, such as HPLC and HPTLC, is crucial for separating and quantifying Azelnidipine from its degradation products, including Desamino-hydroxyketo Azelnidipine. nih.govderpharmachemica.comajprd.comderpharmachemica.com

Regulatory Considerations for Degradation Products (e.g., ICH Guidelines for Impurities)

Global regulatory bodies, through the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have established stringent guidelines for the control of impurities in pharmaceutical products. ich.org The ICH Q3A(R2) and Q3B(R2) guidelines, which address impurities in new drug substances and new drug products respectively, are of particular relevance. pharmabeej.comeuropa.eu

These guidelines set thresholds for the reporting, identification, and qualification of impurities. youtube.com

Reporting Threshold: The level at which an impurity must be reported in regulatory submissions.

Identification Threshold: The level above which the structure of an impurity must be determined.

Qualification Threshold: The level at which an impurity's biological safety must be assessed.

For Desamino-hydroxyketo Azelnidipine, its concentration in the final drug product must be kept below the limits defined by these thresholds, which are based on the maximum daily dose of Azelnidipine. scribd.com This necessitates the development and validation of sensitive analytical methods to monitor its levels accurately. wisdomlib.org Adherence to these regulatory standards is mandatory to ensure the quality, safety, and efficacy of Azelnidipine-containing medicines.

Future Research Directions

Investigation of Novel Synthetic Routes to Desamino-hydroxyketo Azelnidipine as a Specific Research Target

The traditional synthesis of dihydropyridine (B1217469) (DHP) derivatives often relies on the Hantzsch reaction. tubitak.gov.trresearchgate.netsid.ir While effective, this method may not be optimal for the specific and efficient production of Desamino-hydroxyketo Azelnidipine. Future research should therefore focus on developing novel synthetic strategies that target this compound directly.

Promising avenues for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate the synthesis of various DHP derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. tubitak.gov.trresearchgate.nettandfonline.commdpi.com Investigating microwave-assisted modifications of the Hantzsch reaction or entirely new reaction pathways could provide a more efficient route to Desamino-hydroxyketo Azelnidipine.

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and scalability. google.comyoutube.com Applying flow chemistry to the synthesis of this specific derivative could enable safer and more efficient production, particularly if reaction intermediates are unstable. youtube.com

Combinatorial Synthesis: To explore the chemical space around Desamino-hydroxyketo Azelnidipine and to generate analogues for structure-activity relationship studies, combinatorial synthesis approaches could be employed. acs.org This would involve the systematic variation of the starting materials in a high-throughput manner.

Green Chemistry Approaches: Future synthetic methods should also consider principles of green chemistry, such as the use of environmentally benign solvents and catalysts. acs.orgroyalsocietypublishing.orgacs.org For instance, catalyst-free multicomponent reactions under solvent-free conditions have been successfully applied to the synthesis of other DHPs. royalsocietypublishing.orgacs.org

A comparative study of these novel synthetic methodologies is warranted to identify the most efficient, scalable, and environmentally friendly route for the targeted synthesis of Desamino-hydroxyketo Azelnidipine.

Advanced Analytical Techniques for Trace Level Detection

As a potential impurity in Azelnidipine formulations, the ability to detect and quantify Desamino-hydroxyketo Azelnidipine at trace levels is of paramount importance for quality control. While standard High-Performance Liquid Chromatography (HPLC) methods are commonly used for the analysis of Azelnidipine and its degradation products, future research should explore more advanced and sensitive analytical techniques. scirp.orgproquest.com

Key areas for investigation include:

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique offers higher resolution, sensitivity, and speed compared to conventional HPLC-MS, making it ideal for the detection of trace-level impurities.

Capillary Electrophoresis (CE): CE is a powerful separation technique that requires minimal sample and solvent, offering a "green" alternative to HPLC. nih.govnih.govwikipedia.orglibretexts.org Its high efficiency and different separation mechanism could provide orthogonal data to liquid chromatography methods. nih.govakjournals.com

Hyphenated Techniques: The coupling of different analytical techniques, such as LC-NMR-MS, can provide comprehensive structural information for the unambiguous identification of impurities without the need for their isolation. researchgate.net

Novel Spectrophotometric Methods: The development of new, selective, and sensitive spectrophotometric methods, potentially utilizing specific coupling reagents, could offer a cost-effective approach for routine quality control analysis. scirp.orgresearchgate.net

The development and validation of these advanced analytical methods will be crucial for ensuring the purity and safety of Azelnidipine drug products.

Further Elucidation of Exact Mechanistic Pathways of Formation

Understanding the precise mechanisms by which Desamino-hydroxyketo Azelnidipine is formed is critical for developing strategies to minimize its presence in the final drug product. It is known that the oxidative aromatization of the dihydropyridine ring is a major degradation pathway for many DHP drugs, often promoted by light. researchgate.net

Future research should focus on:

Forced Degradation Studies: Comprehensive forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, and light) should be performed to systematically investigate the formation of Desamino-hydroxyketo Azelnidipine.

Isotope Labeling Studies: The use of isotopically labeled Azelnidipine precursors can help to trace the origin of each atom in the Desamino-hydroxyketo Azelnidipine molecule, providing definitive insights into the reaction mechanism.

Computational Modeling: In silico prediction tools can be used to model the degradation pathways of Azelnidipine and identify the most likely intermediates and transition states leading to the formation of Desamino-hydroxyketo Azelnidipine. nih.govresearchgate.netlhasalimited.orgjapsonline.com This can help to guide experimental investigations.

A detailed understanding of the formation mechanism will enable the implementation of control strategies during the manufacturing and storage of Azelnidipine to minimize the levels of this impurity.

Development of High-Throughput Screening Methods for Stability Assessment

Assessing the stability of drug candidates and their impurities is a crucial but often time-consuming part of the drug development process. The development of high-throughput screening (HTS) methods for stability assessment can significantly accelerate this process. nih.govmdpi.comunica.it

Future research in this area should aim to:

Miniaturized and Automated Stability Studies: Develop miniaturized assays in microplate formats to assess the stability of Desamino-hydroxyketo Azelnidipine and related compounds under various conditions simultaneously. revollims.comyoutube.comlabware.comstaedean.com

Rapid Analytical Techniques: Integrate rapid analytical techniques, such as Laser-Assisted Rapid Evaporative Ionization Mass Spectrometry (LA-REIMS) or Rapid Screening-Differential Scanning Calorimetry (RS-DSC), into the HTS workflow for quick and efficient analysis of stability samples. news-medical.netnih.gov

In Silico Stability Prediction: Utilize computational models to predict the stability of dihydropyridine derivatives based on their chemical structure, allowing for the early identification of potentially unstable compounds.

The implementation of HTS for stability assessment will enable the rapid evaluation of the stability profile of Desamino-hydroxyketo Azelnidipine and other related compounds, facilitating risk assessment and formulation development.

Theoretical Structure-Activity Relationship (SAR) Studies for Related Dihydropyridines

While Desamino-hydroxyketo Azelnidipine is primarily considered an impurity, it is still important to understand its potential biological activity. Theoretical Structure-Activity Relationship (SAR) studies can provide valuable insights into how its structural features might influence its interaction with biological targets, such as the L-type calcium channel. nih.gov

Future research should involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Develop QSAR models for a series of dihydropyridine derivatives, including Desamino-hydroxyketo Azelnidipine, to correlate their structural properties with their biological activity. nih.govijnrd.org This can help to predict the activity of new analogues and to understand the key structural requirements for activity.

Molecular Docking and Dynamics Simulations: Use computational docking and molecular dynamics simulations to model the interaction of Desamino-hydroxyketo Azelnidipine and related compounds with the L-type calcium channel. This can provide a detailed picture of the binding mode and help to explain the observed SAR.

Synthesis and Biological Evaluation of Analogues: Synthesize a focused library of analogues of Desamino-hydroxyketo Azelnidipine with systematic structural modifications to experimentally validate the predictions from the SAR and QSAR studies. nih.govresearchgate.net

These theoretical and experimental SAR studies will contribute to a better understanding of the potential pharmacological profile of Desamino-hydroxyketo Azelnidipine and will guide the design of new dihydropyridine derivatives with improved properties.

Q & A

Q. What are the optimal synthetic routes for Desamino-hydroyketo Azelnidipine, and how can purity be validated?

- Methodological Answer : Synthetic routes should prioritize reproducibility and yield optimization. Use stepwise protocols with intermediates characterized via NMR (¹H/¹³C) and HPLC-MS. For purity validation, employ chromatographic techniques (e.g., HPLC with UV detection at λmax relevant to the compound’s chromophore) and compare retention times against reference standards. Quantitative purity assessment requires triplicate runs with ≤2% RSD. Ensure solvent residues are quantified via GC-MS per ICH guidelines . Novel compounds demand elemental analysis (C, H, N) with ≤0.4% deviation from theoretical values .

Q. Which analytical techniques are most effective for quantifying this compound in complex biological matrices?

- Methodological Answer : Reverse-phase HPLC with tandem mass spectrometry (HPLC-MS/MS) is optimal for sensitivity and specificity. Validate the method per FDA guidelines: linearity (R² ≥0.995), LOD/LOQ (≤1 ng/mL), and recovery rates (85–115%). Include internal standards (e.g., deuterated analogs) to correct for matrix effects. For tissue distribution studies, homogenize samples in PBS (pH 7.4) and extract via protein precipitation (acetonitrile:matrix, 3:1 v/v) .

Q. What criteria should guide the selection of animal models for preclinical pharmacokinetic studies?

- Methodological Answer : Prioritize species with metabolic pathways analogous to humans (e.g., CYP3A4/5 expression in rodents). Use PICO framework: Population (hypertensive models), Intervention (dose range), Comparison (vehicle control), Outcome (plasma concentration-time profiles). Justify sample size via power analysis (α=0.05, β=0.2) and include both sexes to assess gender dimorphism .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported pharmacological efficacy across studies?

- Methodological Answer : Conduct systematic reviews with meta-analysis to quantify heterogeneity (I² statistic). For in-house experiments, use factorial designs to isolate variables (e.g., dosing regimen, formulation excipients). Apply FINER criteria: Ensure feasibility (adequate sample size), novelty (comparison to structurally analogous calcium channel blockers), and ethical compliance (3R principles). Address limitations via sensitivity analyses .

Q. What mixed-methods approaches can elucidate this compound’s mechanism of action?

- Methodological Answer : Combine quantitative (e.g., patch-clamp electrophysiology for Ca²⁺ channel inhibition) with qualitative methods (molecular dynamics simulations to predict binding affinities). Triangulate data by cross-validating in vitro IC₅₀ values with ex vivo aortic ring assays. Use PRISMA guidelines for integrating heterogeneous datasets .

Q. How can metabolic stability studies be optimized to predict in vivo half-life?

- Methodological Answer : Use hepatocyte incubation (rat/human) with LC-MS/MS quantification. Calculate intrinsic clearance (CLint) via substrate depletion assays. Apply the well-stirred model to extrapolate hepatic clearance. For cytochrome P450 inhibition/induction, screen against CYP450 isoforms (3A4, 2D6) using fluorogenic substrates. Correlate in vitro-in vivo extrapolation (IVIVE) with allometric scaling .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.